L-丙氨酸-2-D1-N-fmoc

描述

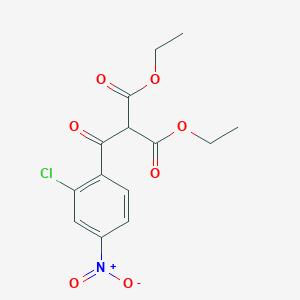

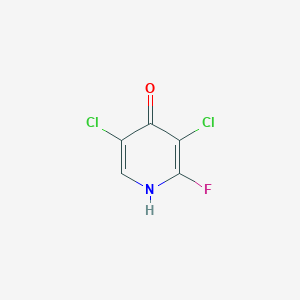

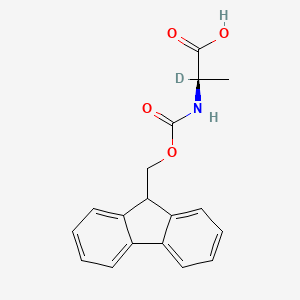

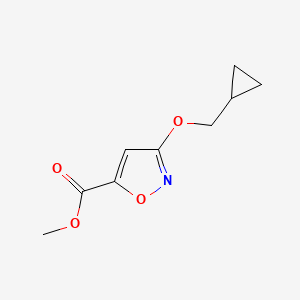

L-Alanine-2-D1-N-fmoc, also known as Fmoc-L-Alanine, is a derivative of the amino acid alanine . It is used in solid-phase peptide synthesis (SPPS), a method used to create peptides . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions .

Synthesis Analysis

The synthesis of Fmoc-L-Alanine involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is part of the Fmoc strategy, a popular method in solid-phase peptide synthesis (SPPS) .Molecular Structure Analysis

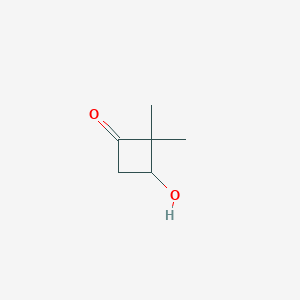

The molecular formula of L-Alanine-2-D1-N-fmoc is C18H16DNO4 . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group .Chemical Reactions Analysis

The Fmoc group in L-Alanine-2-D1-N-fmoc can be removed under basic conditions, which is a key step in solid-phase peptide synthesis . This allows for the selective deprotection of esters to create SPPS-ready amino acids .Physical And Chemical Properties Analysis

L-Alanine-2-D1-N-fmoc is a solid substance . Its molecular weight is 312.34 . It is stable if stored under recommended conditions .科学研究应用

1. Application in 3D Cell Culture and Regenerative Medicine

- Methods of Application : The peptide hydrogel scaffolds were prepared by the pH-titration method in various concentrations and temperatures. The hydrogels were then used for 3D-culture of the cells. The cells were encapsulated by mixing an equal volume of Fmoc-FV solution with cell suspensions prepared in serum-free DMEM .

- Results or Outcomes : The study found that the Fmoc-FV hydrogel exhibited cell type-dependent biological activity. Higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs, indicating a possible need for incorporating cell-adhesion ligands in the Fmoc-FV hydrogel matrix .

2. Application in Peptide Hydrogel Preparation

- Methods of Application : The preparation of these hydrogels is deeply affected by the method and experimental conditions used to generate the supramolecular material .

- Results or Outcomes : The study found that the structural arrangement and behavior of the final material, in terms of stiffness, matrix porosity, and stability, are influenced by the formulation strategy .

3. Application in Solid Phase Peptide Synthesis

- Methods of Application : The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in SPPS. Its removal with a solution of piperidine does not disturb the acid-labile linker between the peptide and the resin .

- Results or Outcomes : This method allows for the synthesis of complex peptides, which can be used in various applications, including drug development and the study of protein function .

4. Application in the Preparation of Triazolopeptides and Azapeptides

- Summary of Application : Fmoc-L-alanine is used as a building block in the preparation of triazolopeptides and azapeptides .

- Methods of Application : The specific methods of application would depend on the specific synthesis procedure being used .

- Results or Outcomes : The resulting triazolopeptides and azapeptides can have various applications, including the study of protein-protein interactions .

5. Application in the Design of Micro/Nanostructures

- Summary of Application : Fmoc protected single amino acids, such as Fmoc-L-alanine, can be used to design distinct micro/nanostructures through a bottom-up approach .

- Methods of Application : The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be controlled through solvent variation .

- Results or Outcomes : These micro/nanostructures can be tuned by control of the environmental parameters and can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .

6. Application in Proteomics Studies

- Summary of Application : Fmoc protected amino acids, such as Fmoc-L-alanine, are potentially useful for proteomics studies .

- Methods of Application : These amino acids can be used in solid phase peptide synthesis techniques, which are commonly used in proteomics to study protein structure and function .

- Results or Outcomes : The use of these amino acids can help in the synthesis of complex peptides, which can be used to study protein-protein interactions, post-translational modifications, and other aspects of protein function .

7. Application in the Synthesis of Bis-cationic Porphyrin Peptides

- Summary of Application : Fmoc-L-alanine is used as a building block in the synthesis of bis-cationic porphyrin peptides .

- Methods of Application : The specific methods of application would depend on the specific synthesis procedure being used .

- Results or Outcomes : The resulting bis-cationic porphyrin peptides can have various applications, including the study of protein-protein interactions .

8. Application in the Design of Micro/Nanostructures

- Summary of Application : Fmoc protected single amino acids, such as Fmoc-L-alanine, can be used to design distinct micro/nanostructures through a bottom-up approach .

- Methods of Application : The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be controlled through solvent variation .

- Results or Outcomes : These micro/nanostructures can be tuned by control of the environmental parameters and can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-GYPYJKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine-2-D1-N-fmoc | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)